![molecular formula C27H26N2O5S B2723583 N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-76-5](/img/structure/B2723583.png)

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

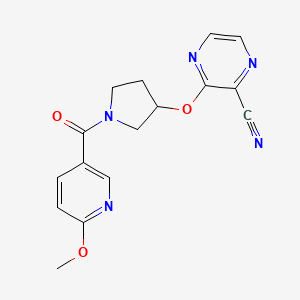

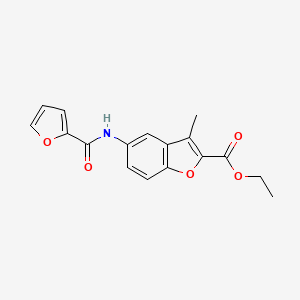

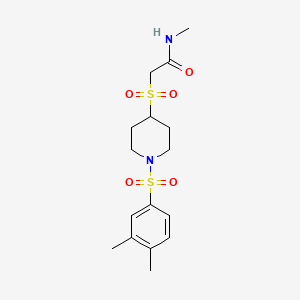

This compound is a complex organic molecule that contains several functional groups. It has an acetamide group (CH3CONH2), a sulfonyl group (SO2), a quinolinone group (a type of heterocyclic compound), and a methoxyphenyl group (an aromatic ring with a methoxy group attached). Each of these groups contributes to the overall properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially form intramolecular hydrogen bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and potential for hydrogen bonding might make it soluble in polar solvents .Scientific Research Applications

Enzymatic Inhibition and Therapeutic Applications

Compounds similar to the specified chemical structure have been investigated for their role in inhibiting specific enzymes, such as acetylcholinesterase (AChE) and various oxidoreductases. For example, reversible AChE inhibitors have shown promise as pretreatments for exposure to organophosphorus compounds, offering protective effects against neurotoxicity (Lorke & Petroianu, 2018). This research underscores the potential of chemical inhibitors in mitigating the effects of environmental toxins and chemical warfare agents, highlighting the importance of developing novel compounds with inhibitory activity against specific enzymes.

Antioxidant Activity and Environmental Detoxification

The antioxidant properties of various compounds are crucial in addressing oxidative stress and related pathologies. Studies on different antioxidants, such as acetaminophen derivatives, have shed light on their potential to scavenge free radicals and protect against oxidative damage (Munteanu & Apetrei, 2021). Additionally, the role of certain chemicals in the environmental detoxification process, particularly in the degradation of persistent organic pollutants, has been explored. Advanced oxidation processes (AOPs) and the use of specific catalysts or mediators can enhance the breakdown of toxic substances in water and soil, contributing to environmental protection (Igwegbe et al., 2021).

Novel Mechanisms of Action and Drug Development

The exploration of novel mechanisms of action for bioactive compounds is a critical aspect of drug development. The identification and characterization of new pharmacological targets, along with the synthesis of compounds that can modulate these targets, pave the way for the development of innovative therapies. Research into the molecular mechanisms underlying the efficacy of drugs, such as acetaminophen and its analogs, continues to reveal complex interactions within biological systems, offering new avenues for therapeutic intervention (Ohashi & Kohno, 2020).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-4-19-6-8-20(9-7-19)28-26(30)17-29-16-25(27(31)23-15-18(2)5-14-24(23)29)35(32,33)22-12-10-21(34-3)11-13-22/h5-16H,4,17H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAVDTIHRBIGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2723501.png)

![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)

![(Z)-ethyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2723516.png)

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2723518.png)

![3,5-dichloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2723521.png)

![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)

![4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2723523.png)